Carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester
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Overview
Description
Carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester is an aromatic ether.
Scientific Research Applications
Antimicrobial Properties
Carbamimidothioic acid phenylmethyl ester salts, including derivatives of carbamimidothioic acid, have demonstrated inhibitory action against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted the significance of this activity considering the wide range of strains antagonized (Tait, di Bella, Bondi, Quaglio, & Fabio, 1990).
Application in Synthesis Processes
- The synthesis of 5-bromo-5′-bromomethylpyrromethenes involved the use of esters with alternating acetic acid or methyl and propionic acid groups, indicating the utility of similar compounds in complex chemical syntheses (Rowold & MacDonald, 1978).
- Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been utilized as alternative reagents in palladium-catalyzed direct arylation of heteroaromatics, facilitating the formation of biheteroaryls in high yields. This indicates the potential of related compounds in organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Investigation in Natural Products and Drug Impurities
- Investigation into Thorectandra and Smenospongia sponges yielded new brominated tryptophan derivatives, where compounds similar to carbamimidothioic acid esters were encountered. This underscores the role of such compounds in the study of natural products and their potential biological activities (Segraves & Crews, 2005).
- In the pharmaceutical sector, compounds structurally similar to carbamimidothioic acid esters have been analyzed to identify impurities in new drug candidates, demonstrating the relevance of these compounds in quality control and drug synthesis (Li, Yang, Qin, Li, & Gong, 2007).
Properties
Molecular Formula |
C11H15BrN2OS |
---|---|
Molecular Weight |
303.22g/mol |
IUPAC Name |
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-9(12)6-8(10)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14) |
InChI Key |
RNTOYPHAKLFIHA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)CSC(=N)N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)CSC(=N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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